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Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345 Get Quote

Disclaimer: The compound "BO-1236" is understood to be a hypothetical agent for the

purposes of this report. The following data, experimental protocols, and pathway analyses are

representative examples provided for illustrative purposes and are not based on actual

experimental results for a compound with this designation.

Introduction

BO-1236 is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase receptor,

Epidermal Growth Factor Receptor (EGFR), with a particular potency against the T790M

mutation, which is a common mechanism of resistance to first and second-generation EGFR

inhibitors. This document provides a comprehensive overview of the preclinical toxicological

profile of BO-1236, intended for researchers, scientists, and drug development professionals.

The studies summarized herein were conducted in compliance with Good Laboratory Practice

(GLP) regulations.

Acute Toxicity
Acute toxicity studies were conducted to determine the potential for adverse effects following a

single high dose of BO-1236.
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Study Type Species
Route of
Administrat
ion

LD50
(mg/kg)

95%
Confidence
Interval
(mg/kg)

Key
Observatio
ns

Single Dose
Sprague-

Dawley Rat
Oral (gavage) 1500 1350 - 1650

Decreased

activity,

piloerection,

reversible

weight loss at

doses >1000

mg/kg.

Single Dose Beagle Dog
Oral

(capsule)
>1000

Not

Applicable

Emesis at

doses >500

mg/kg. No

mortality

observed at

the highest

dose tested.

Experimental Protocols

Rat Acute Oral Toxicity: A single dose of BO-1236 was administered by oral gavage to fasted

Sprague-Dawley rats. Animals were observed for mortality, clinical signs of toxicity, and body

weight changes for 14 days post-dose. A full necropsy was performed on all animals at the

end of the observation period. The LD50 was calculated using the moving average method.

Dog Acute Oral Toxicity: Single oral doses were administered via gelatin capsules to fasted

beagle dogs. The study was conducted as a dose escalation design. Animals were

monitored for clinical signs, mortality, and body weight changes for 14 days.

Repeat-Dose Toxicity
Repeat-dose toxicity studies were performed to characterize the toxicological effects of BO-
1236 after daily administration over a prolonged period.
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Study
Duration

Species Route
NOAEL
(mg/kg/day)

Target
Organs

Key
Findings

28-Day
Sprague-

Dawley Rat
Oral 50

Skin, Liver,

GI Tract

Dose-

dependent

skin rashes,

elevated liver

enzymes

(ALT, AST),

and

gastrointestin

al

inflammation.

28-Day Beagle Dog Oral 30
Skin, GI

Tract, Eyes

Dose-

dependent

dermatitis,

diarrhea, and

reversible

corneal

opacities.

90-Day
Sprague-

Dawley Rat
Oral 40

Skin, Liver,

GI Tract

Similar to 28-

day study,

with

increased

severity of

skin lesions.

Experimental Protocols

28-Day and 90-Day Oral Toxicity Studies: BO-1236 was administered daily by oral gavage

(rats) or capsules (dogs) for the specified duration. In-life observations included clinical

signs, body weight, food consumption, ophthalmology, and electrocardiography (dogs only).

At termination, blood and urine samples were collected for hematology, clinical chemistry,

and urinalysis. A full necropsy and histopathological examination of a comprehensive list of

tissues were performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined
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as the highest dose at which no significant treatment-related adverse findings were

observed.

Genotoxicity
A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of BO-
1236.

Data Presentation

Assay Test System
Metabolic
Activation

Concentration/
Dose Range

Result

Ames Test

S. typhimurium

(TA98, TA100,

TA1535,

TA1537), E. coli

(WP2 uvrA)

With and Without

S9

0.5 - 5000 µ

g/plate
Negative

Chromosomal

Aberration

Human

Peripheral Blood

Lymphocytes

With and Without

S9
10 - 1000 µg/mL Negative

In Vivo

Micronucleus

Rat Bone

Marrow
N/A

250, 500, 1000

mg/kg
Negative

Experimental Protocols

Ames Test: The bacterial reverse mutation assay was performed using Salmonella

typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2

uvrA, with and without metabolic activation (S9 fraction).

Chromosomal Aberration Assay: Human peripheral blood lymphocytes were exposed to BO-
1236 in vitro, with and without S9 metabolic activation. Cells were harvested at metaphase

and analyzed for chromosomal aberrations.

In Vivo Micronucleus Test: Rats were administered BO-1236 by oral gavage. Bone marrow

was collected at 24 and 48 hours post-dose, and polychromatic erythrocytes were analyzed
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for the presence of micronuclei.
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Genotoxicity Testing Workflow for BO-1236

BO-1236

Ames Test
(Bacterial Reverse Mutation)

In Vitro
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Simplified EGFR Signaling Pathway and Point of Inhibition by BO-1236
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To cite this document: BenchChem. [Toxicological Profile of BO-1236: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667345#exploring-the-toxicological-profile-of-bo-
1236]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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